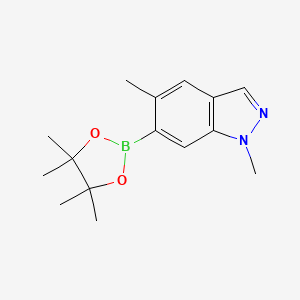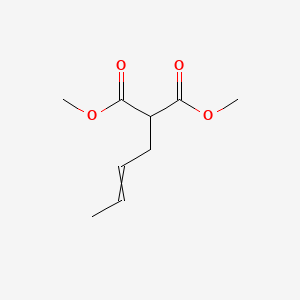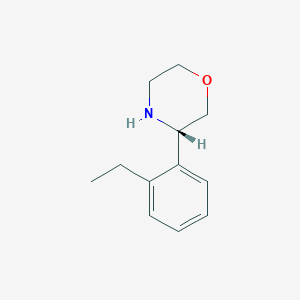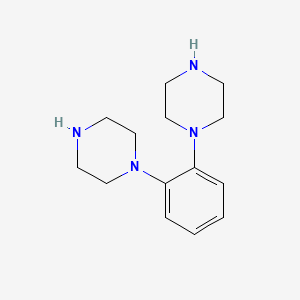![molecular formula C12H20F3N3 B11742637 hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742637.png)
hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a chemical compound with the molecular formula C12H21ClF3N3. It is characterized by the presence of a hexyl chain attached to a pyrazole ring, which is further substituted with a trifluoromethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. One practical method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor, followed by trapping with electrophiles
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of its precursors, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole, involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and employing a one-step procedure to obtain the regioisomeric mixture of target pyrazoles .
Chemical Reactions Analysis
Types of Reactions
Hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LDA) for lithiation, electrophiles for trapping, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: This compound shares the pyrazole core and trifluoromethyl group but differs in the position of the substituents.
1-Hexyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide: Although structurally different, this compound also contains a hexyl chain and trifluoromethyl groups, making it a point of comparison.
Uniqueness
Hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the hexyl chain and trifluoromethyl group enhances its lipophilicity and ability to interact with hydrophobic targets .
Properties
Molecular Formula |
C12H20F3N3 |
|---|---|
Molecular Weight |
263.30 g/mol |
IUPAC Name |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]hexan-1-amine |
InChI |
InChI=1S/C12H20F3N3/c1-3-4-5-6-7-16-9-10-8-11(12(13,14)15)17-18(10)2/h8,16H,3-7,9H2,1-2H3 |
InChI Key |
UUGKCCMSRMPQEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CC(=NN1C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742564.png)
![N-[(3-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11742571.png)

amine](/img/structure/B11742585.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742598.png)



![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11742613.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11742626.png)
![9H-Indolo[3,2,1-de]phenanthridin-9-one](/img/structure/B11742639.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742642.png)

![2-{[(4-Hydroxy-2-methylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11742659.png)
